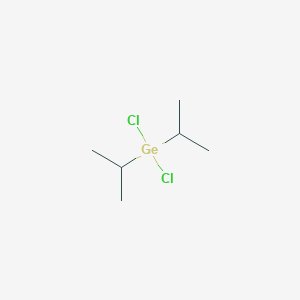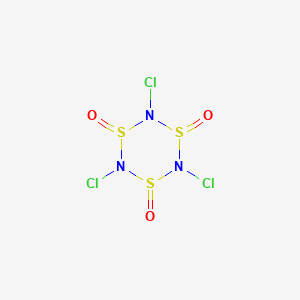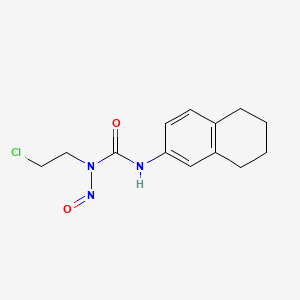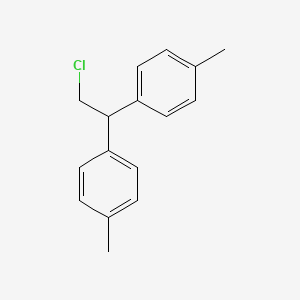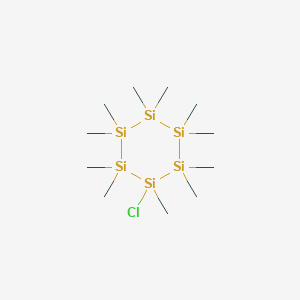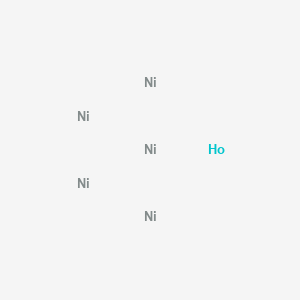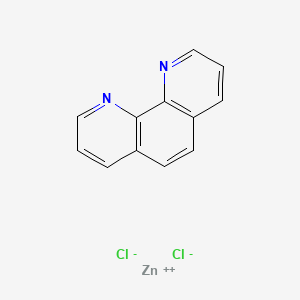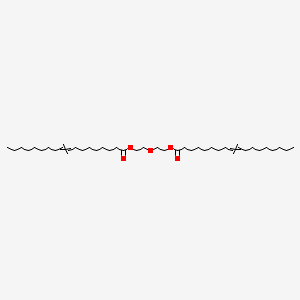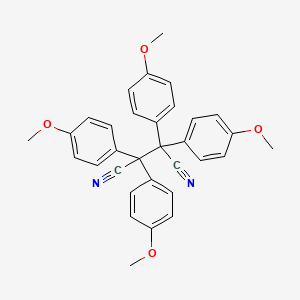
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of four methoxyphenyl groups attached to a butanedinitrile core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile typically involves the reaction of 4-methoxybenzyl cyanide with a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Compounds with substituted methoxy groups.
科学的研究の応用
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2,2,3,3-Tetrakis(4-hydroxyphenyl)butanedinitrile
- 2,2,3,3-Tetrakis(4-chlorophenyl)butanedinitrile
- 2,2,3,3-Tetrakis(4-fluorophenyl)butanedinitrile
Uniqueness
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile stands out due to the presence of methoxy groups, which impart unique electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
特性
CAS番号 |
7142-92-9 |
|---|---|
分子式 |
C32H28N2O4 |
分子量 |
504.6 g/mol |
IUPAC名 |
2,2,3,3-tetrakis(4-methoxyphenyl)butanedinitrile |
InChI |
InChI=1S/C32H28N2O4/c1-35-27-13-5-23(6-14-27)31(21-33,24-7-15-28(36-2)16-8-24)32(22-34,25-9-17-29(37-3)18-10-25)26-11-19-30(38-4)20-12-26/h5-20H,1-4H3 |
InChIキー |
DPFOPUKOKWMDFW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)OC)C(C#N)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

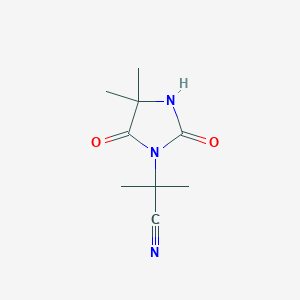

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
